3-NITRO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE
Overview
Description
3-NITRO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzimidazole ring fused with a nitrobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Nitration: The initial step involves the nitration of benzimidazole derivatives to introduce the nitro group. This can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonation: The next step is the sulfonation of the nitrated benzimidazole. This is usually done using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Coupling Reaction: Finally, the sulfonated product is coupled with an appropriate amine to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Sulfonamides: Nucleophilic substitution reactions yield various substituted sulfonamides.
Oxidized Benzimidazoles: Oxidation reactions produce oxidized benzimidazole derivatives.
Scientific Research Applications
3-NITRO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-NITRO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5-nitrobenzimidazole share structural similarities.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups.
Uniqueness
3-NITRO-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of the nitro group, benzimidazole ring, and sulfonamide group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-nitro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c18-13-14-11-5-4-8(6-12(11)15-13)16-23(21,22)10-3-1-2-9(7-10)17(19)20/h1-7,16H,(H2,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRPZMKDULFLGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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